Cas no 5920-83-2 (ethyl 4-({[(2-methoxyethyl)amino](oxo)acetyl}amino)benzoate)

ethyl 4-({[(2-methoxyethyl)amino](oxo)acetyl}amino)benzoate structure
5920-83-2 structure
Product name:ethyl 4-({[(2-methoxyethyl)amino](oxo)acetyl}amino)benzoate
CAS No:5920-83-2
MF:C14H18N2O5
MW:294.30312
CID:1616646
PubChem ID:2218124

ethyl 4-({[(2-methoxyethyl)amino](oxo)acetyl}amino)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-({[(2-methoxyethyl)amino](oxo)acetyl}amino)benzoate
    • ethyl 4-[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]benzoate
    • BIM-0037150.P001
    • DTXSID40367028
    • SR-01000472895
    • AKOS000590208
    • 27008-35-1
    • Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate
    • ethyl 4-{[[(2-methoxyethyl)amino](oxo)acetyl]amino}benzoate
    • SR-01000472895-1
    • ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE
    • CBMicro_037339
    • 5920-83-2
    • Ethyl 4-(2-((2-methoxyethyl)amino)-2-oxoacetamido)benzoate
    • Inchi: InChI=1S/C14H18N2O5/c1-3-21-14(19)10-4-6-11(7-5-10)16-13(18)12(17)15-8-9-20-2/h4-7H,3,8-9H2,1-2H3,(H,15,17)(H,16,18)
    • InChI Key: RBTQDXFWCYUJAM-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC

Computed Properties

  • Exact Mass: 294.12164
  • Monoisotopic Mass: 294.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 93.7Ų

Experimental Properties

  • Density: 1.232
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.551
  • PSA: 93.73

ethyl 4-({[(2-methoxyethyl)amino](oxo)acetyl}amino)benzoate Related Literature

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